An In-depth Technical Guide to (3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid
An In-depth Technical Guide to (3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid. Designed for professionals in research and drug development, this document synthesizes fundamental chemical principles with practical, field-proven insights to facilitate the effective use of this versatile compound.
Introduction: The Strategic Value of Functionalized Phenylboronic Acids
Phenylboronic acids are a cornerstone of modern organic synthesis, primarily due to their pivotal role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. Their stability, low toxicity, and functional group tolerance have made them indispensable tools for the construction of complex molecular architectures.[1] (3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid belongs to a more specialized class of these reagents, incorporating both an ether linkage and an ethyl ester functionality. This unique combination of chemical features opens avenues for sequential and orthogonal chemical modifications, making it a highly strategic building block in medicinal chemistry and materials science. The ether-ester side chain can influence solubility, act as a handle for further derivatization, or modulate the biological activity of the final molecule.
Core Chemical and Physical Properties
A thorough understanding of the fundamental properties of (3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid is critical for its effective handling, reaction optimization, and analytical characterization.
| Property | Value | Source |
| CAS Number | 957062-63-4 | [2][3] |
| Molecular Formula | C₁₀H₁₃BO₅ | [2] |
| Molecular Weight | 224.02 g/mol | [2] |
| Physical Form | Solid | [4] |
| Storage Temperature | Inert atmosphere, room temperature | [4] |
Synthesis and Mechanism
Proposed Synthetic Pathway
Figure 1: Proposed two-step synthesis of (3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of Ethyl 2-(3-bromophenoxy)acetate (Williamson Ether Synthesis) [5][6][7]
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-bromophenol (1 equivalent), anhydrous potassium carbonate (1.5 equivalents), and acetone.
-
Stir the suspension at room temperature for 15 minutes.
-
Add ethyl bromoacetate (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford ethyl 2-(3-bromophenoxy)acetate as a clear oil.
Step 2: Synthesis of (3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid (Palladium-Catalyzed Borylation) [8][9][10]
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine ethyl 2-(3-bromophenoxy)acetate (1 equivalent), bis(pinacolato)diboron (1.1 equivalents), and potassium acetate (3 equivalents).
-
Add a palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), (0.03 equivalents).
-
Add anhydrous dioxane as the solvent.
-
Degas the reaction mixture by three freeze-pump-thaw cycles.
-
Heat the reaction to 80-90 °C and stir for 12-24 hours, monitoring by TLC or GC-MS for the disappearance of the starting material.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting boronate ester can often be used directly or hydrolyzed to the boronic acid by stirring with an aqueous acid solution, followed by extraction and purification.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
-
Aromatic Protons: Four protons in the aromatic region (approximately δ 7.0-7.8 ppm) exhibiting a splitting pattern characteristic of a 1,3-disubstituted benzene ring.
-
Ethoxy Group: A quartet at approximately δ 4.2 ppm (2H, -OCH₂CH₃) and a triplet at approximately δ 1.2 ppm (3H, -OCH₂CH₃).
-
Methylene Protons: A singlet at approximately δ 4.6 ppm (2H, -OCH₂CO-).
-
Boronic Acid Protons: A broad singlet for the -B(OH)₂ protons, which is exchangeable with D₂O and its chemical shift is concentration and solvent dependent.
¹³C NMR Spectroscopy
-
Carbonyl Carbon: A resonance around δ 168-170 ppm for the ester carbonyl.
-
Aromatic Carbons: Six distinct signals in the aromatic region (δ 115-160 ppm), with the carbon attached to the boronic acid group appearing at a lower field.
-
Ethoxy Group: Resonances at approximately δ 61 ppm (-OCH₂CH₃) and δ 14 ppm (-OCH₂CH₃).
-
Methylene Carbon: A signal around δ 65 ppm for the -OCH₂CO- carbon.
Infrared (IR) Spectroscopy[4][11][12]
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the boronic acid O-H stretching.
-
C=O Stretch: A strong, sharp absorption band around 1730-1750 cm⁻¹ corresponding to the ester carbonyl group.
-
C-O Stretch: Strong absorptions in the 1200-1300 cm⁻¹ region for the ether and ester C-O bonds.
-
B-O Stretch: A characteristic strong band for the B-O stretching vibration, typically found around 1350 cm⁻¹.
-
Aromatic C-H and C=C Stretches: Absorptions in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.
Mass Spectrometry (MS)[13][14][15][16]
-
Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.
-
Fragmentation Pattern: Expect fragmentation patterns involving the loss of the ethoxy group (-OC₂H₅), the entire ester side chain, and characteristic cleavages of the ether linkage. The presence of boron will result in a characteristic isotopic pattern for boron-containing fragments.
Reactivity and Applications
The synthetic utility of (3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid stems from its bifunctional nature, allowing it to participate in a variety of chemical transformations.
Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form biaryl structures.[11] The reaction is catalyzed by a palladium(0) species and requires a base.
Figure 2: General scheme of a Suzuki-Miyaura cross-coupling reaction.
Exemplary Protocol for Suzuki-Miyaura Coupling: [12][13]
-
In a reaction vessel, combine (3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid (1.2 equivalents), the aryl halide (1 equivalent), and a base such as potassium carbonate or cesium carbonate (2-3 equivalents).
-
Add a palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02-0.05 equivalents).
-
Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.
-
Thoroughly degas the reaction mixture.
-
Heat the reaction to reflux (typically 80-110 °C) for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, perform an aqueous workup, followed by extraction with an organic solvent.
-
Purify the product by column chromatography or recrystallization.
Applications in Medicinal Chemistry and Drug Discovery
The structural motifs present in (3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid make it an attractive starting material for the synthesis of biologically active compounds.[14][15][16]
-
Scaffold for Library Synthesis: The boronic acid functionality allows for the rapid generation of diverse biaryl libraries through parallel synthesis.
-
Linker for Bioconjugation: The ester group can be hydrolyzed to a carboxylic acid, which can then be used to conjugate the molecule to proteins, peptides, or other biomolecules.[17]
-
Modulation of Physicochemical Properties: The ethoxy-oxoethoxy side chain can be tailored to enhance the solubility and pharmacokinetic properties of drug candidates.
Materials Science Applications
Functionalized phenylboronic acids are increasingly used in the development of advanced materials.[18]
-
Sensors: The boronic acid moiety can reversibly bind to diols, such as those found in saccharides, enabling the design of fluorescent or electrochemical sensors for glucose and other biologically important molecules.[16]
-
Stimuli-Responsive Polymers: Incorporation of this monomer into polymers can impart pH or glucose responsiveness, leading to applications in controlled drug delivery systems.[17]
Stability, Handling, and Safety
Proper handling and storage are crucial for maintaining the integrity and reactivity of boronic acids.
Stability
-
Dehydration: Like other boronic acids, (3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid can undergo reversible dehydration to form the corresponding boroxine (a trimeric anhydride). This process can be minimized by storing the compound in a dry environment.
-
Oxidative Instability: Boronic acids can be susceptible to oxidation. It is recommended to store the compound under an inert atmosphere.[19]
Handling and Storage
-
Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and oxidizing agents.[19][20][21][22][23] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[4]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood.[22][23] Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[19][20][21][22][23] Avoid inhalation of dust and contact with skin and eyes.[19][20][21][22][23]
Safety Profile
-
While specific toxicity data for this compound is not available, boronic acids as a class are generally considered to have low to moderate toxicity.[20][21] However, as with all chemicals, appropriate caution should be exercised.
-
Hazard Statements (General for similar compounds): May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[4]
-
Precautionary Measures: In case of contact with eyes, rinse cautiously with water for several minutes. If skin contact occurs, wash with plenty of soap and water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[19][20][21][22][23]
Conclusion
(3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid is a valuable and versatile building block for organic synthesis. Its unique combination of a reactive boronic acid moiety and a modifiable ether-ester side chain provides a powerful platform for the creation of complex molecules with applications spanning from drug discovery to materials science. A thorough understanding of its chemical properties, coupled with the application of robust synthetic and handling protocols, will enable researchers to fully exploit the potential of this strategic chemical entity.
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